molecular formula C20H12O6 B181729 Palmarumycin C3 CAS No. 159934-11-9

Palmarumycin C3

Cat. No. B181729
M. Wt: 348.3 g/mol
InChI Key: BDXBHYOFNNANPN-RTBURBONSA-N
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Description

Palmarumycin C3 is a spirobisnaphthalene compound isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 after treatment with 1-hexadecene . It exhibits stronger antimicrobial and antioxidant activities .


Synthesis Analysis

The total synthesis of Palmarumycin C3 has been achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .


Molecular Structure Analysis

The molecular structure of Palmarumycin C3 is characterized by a spirobisnaphthalene core . The molecular weight is 348.31, and the molecular formula is C20H12O6 .


Chemical Reactions Analysis

The key steps in the synthesis of Palmarumycin C3 involve a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of cyclic α,β-epoxy ketone .


Physical And Chemical Properties Analysis

Palmarumycin C3 is a solid compound with a molecular weight of 348.31 and a molecular formula of C20H12O6 .

Scientific Research Applications

Summary of the Application

Palmarumycin C3 has been found to exhibit strong antimicrobial and antioxidant activities . This makes it a potential candidate for the development of new antimicrobial and antioxidant agents.

Methods of Application or Experimental Procedures

The antimicrobial and antioxidant activities of Palmarumycin C3 were discovered through cultures of the endophytic fungus Berkleasmium sp. Dzf12 . The production of Palmarumycin C3 was enhanced by adding 1-hexadecene at 10% to the medium on day 6 of culture .

Results or Outcomes

The maximal yields of Palmarumycin C3 were obtained as 1.19 g/L, which was 59.50 fold higher in comparison with the control (0.02 g/L) . Palmarumycin C3 exhibited stronger antimicrobial and antioxidant activities than Palmarumycin C2 .

2. Synthesis of Other Compounds

Summary of the Application

Palmarumycin C3 can be used as an intermediate in the synthesis of other compounds, including Palmarumycin BG1–3, BG5–6, C1, and Guignardin E .

Methods of Application or Experimental Procedures

The synthesis of these compounds was achieved through a N-benzyl cinchoninium chloride-catalyzed epoxidation, an organoselenium-mediated reduction, and a cerium (III) chloride hydrate-promoted regioselective ring-opening .

Results or Outcomes

These compounds were synthesized using 1,8-dihydroxynaphthalene (DHN) and 5-methoxytetralone as the starting materials in overall yields of 1.0–17.4%, respectively .

properties

IUPAC Name

(1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXBHYOFNNANPN-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmarumycin C3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
18
Citations
Y Mou, J Meng, X Fu, X Wang, J Tian, M Wang, Y Peng… - Molecules, 2013 - mdpi.com
Two spirobisnaphthalenes, namely palmarumycins C 2 and C 3 , were isolated from cultures of the endophytic fungus Berkleasmium sp. Dzf12 after treatment with 1-hexadecene. After …
Number of citations: 42 www.mdpi.com
K Krohn, A Michel, U Flörke, HJ Aust… - Liebigs Annalen der …, 1994 - Wiley Online Library
… The molecule of palmarumycin C3 (3) in the crystal this assignment, and palmarumycin C3 must have structure 3. Definite evidence came from X-ray analysis, and Figure 2 shows the …
HB Bode, M Walker, A Zeeck - European Journal of Organic …, 2000 - Wiley Online Library
… The rest of the spectrum is very similar to the 1H NMR spectrum of palmarumycin C3 (6), with nearly identical NMR data for the DHN moiety and the hydroquinone chromophore. Proton-…
HB BODE, B Wegner, A Zeeck - The Journal of Antibiotics, 2000 - jstage.jst.go.jp
Discussion Our experiments have provided a nearly complete picture of the biosynthesis of cladospirone bisepoxide (1). There is evidence that both naphthalene moieties derive from …
Number of citations: 42 www.jstage.jst.go.jp
TD Hopkins - 2005 - search.proquest.com
The first chapter describes our preparation of novel analogs of the natural product, palmarumycin CP 1. Several derivatives demonstrated potent and selective inhibition of thioredoxin …
Number of citations: 3 search.proquest.com
X Liu, Y Zhao, W Wang, M Wang… - Chinese Journal of Organic …, 2017 - sioc-journal.cn
… Palmarumycin C3, Palmarumycin C3 经还原得 到 Palmarumycin C12, Palmarumycin C12 进一步氧化得到 cladospirone bisepioxide. 根据同样的聚酮合成途径, Van der Sar 等[24]提出了 …
Number of citations: 3 sioc-journal.cn
RJ Cole, MA Schweikert, BB Jarvis - 2003 - books.google.com
Selected Contents from Volume I: Indole Alkaloids; Diketopiperazines; Chaetoglobosins/Cytochalasins; Aflavinines; Tryptoquivalines; Penitrems/Lolitrems Selected Contents from …
Number of citations: 344 books.google.com
D Bismurrayafoline, A Bismurrayaquinone - Fortschritte der Chemie organischer … - Springer
Hydrazine hydrate 158 Hydrochloric acid 18, 19, 145, 157 Hydrogen peroxide 36 Hydroquinone monomethyl ether 37 a-5-N-, 6-Hydroxybutyryl-7-N-formylpseudaminic acid 89 2-…
Number of citations: 0 link.springer.com
SB Bharate, B Singh… - Current medicinal …, 2012 - ingentaconnect.com
… Two more structural analogs palmarumycin C12 (73) and palmarumycin C3 (74) isolated from Coniothyrium sp [76] showed FTase inhibitory activity [77]. A tetracyclic compound SCH-…
Number of citations: 18 www.ingentaconnect.com
DP Chakraborty, K Krohn, P Messner, S Roy… - Fortschritte der Chemie …, 2003 - Springer
… The production of cladospirone bisepoxide predominates under oxygen-rich conditions with long incubation times, whereas palmarumycin C3 is produced in high quantities under …
Number of citations: 25 link.springer.com

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